molecular formula C18H20ClN5O B6446720 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640898-56-0

3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6446720
CAS No.: 2640898-56-0
M. Wt: 357.8 g/mol
InChI Key: HSMOTGMAXGPHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C18H20ClN5O and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1356380 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as protein kinase B (Akt) and Janus kinase (JAK), which are critical components of intracellular signaling pathways . The interaction with protein kinase B involves binding to the pleckstrin homology domain, thereby inhibiting its activity and affecting downstream signaling pathways. Similarly, the compound’s interaction with Janus kinase disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)-Akt pathway and the JAK-STAT pathway . The compound’s influence on gene expression includes upregulation of pro-apoptotic genes like P53 and BAX, and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as protein kinase B and Janus kinase, inhibiting their catalytic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell survival signals and the promotion of apoptotic pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and modulates immune responses without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain biological activity or be further conjugated for excretion. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. The compound’s accumulation in target tissues, such as tumors, enhances its therapeutic efficacy while minimizing systemic exposure.

Subcellular Localization

Within cells, this compound exhibits specific subcellular localization patterns . The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments, enhancing its activity and function. The subcellular localization of the compound is critical for its ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-23-7-5-14-17(23)21-12-22-18(14)24-8-3-13(4-9-24)11-25-16-2-6-20-10-15(16)19/h2,5-7,10,12-13H,3-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMOTGMAXGPHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.